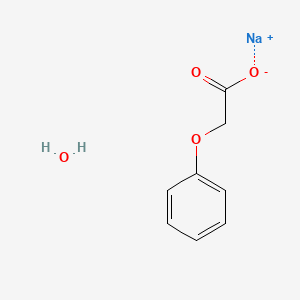

Sodium phenoxyacetate monohydrate

Description

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;2-phenoxyacetate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3.Na.H2O/c9-8(10)6-11-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,9,10);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEQSSBKFRRPKBI-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NaO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

313222-85-4 | |

| Record name | Sodium phenoxyacetate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0313222854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SODIUM PHENOXYACETATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2LC66O3HWF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Sodium Phenoxyacetate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium phenoxyacetate monohydrate is a compound of interest within the broader class of phenoxyacetic acid derivatives. While direct and extensive research on the specific mechanism of action of this compound is limited, this guide synthesizes the available information on its potential therapeutic roles by examining the activities of structurally related compounds and the parent molecule, phenoxyacetic acid. This document will explore putative mechanisms, including nitrogen scavenging in hyperammonemia, and the anti-inflammatory and anticonvulsant properties observed in its derivatives. The guide will present available quantitative data, detail relevant experimental protocols, and provide visualizations of key pathways to facilitate a deeper understanding and guide future research.

Introduction

Phenoxyacetic acid and its derivatives are a versatile class of compounds with a wide range of biological activities, including herbicidal, anti-inflammatory, anticonvulsant, and anticancer effects.[1][2] Sodium phenoxyacetate is the sodium salt of phenoxyacetic acid and is primarily used in the fermentation of penicillin V.[3] While its direct pharmacological mechanism of action is not well-elucidated, its structural similarity to other bioactive molecules provides a foundation for inferring potential therapeutic mechanisms. This guide will delve into these potential mechanisms, drawing from research on related compounds to provide a comprehensive overview for researchers.

Putative Mechanism of Action: Nitrogen Scavenging

One of the most well-defined therapeutic applications for a closely related compound, sodium phenylacetate, is in the management of hyperammonemia, a condition characterized by elevated ammonia levels in the blood.[4] Sodium phenylacetate acts as a nitrogen scavenger. It is conjugated with glutamine in the liver to form phenylacetylglutamine, which is then excreted in the urine.[5] This process provides an alternative pathway for the excretion of excess nitrogen, bypassing the urea cycle.[6]

Given the structural similarity between sodium phenoxyacetate and sodium phenylacetate, it is plausible that sodium phenoxyacetate could act via a similar nitrogen-scavenging mechanism. However, direct evidence for this is currently lacking in the scientific literature.

Visualizing the Putative Nitrogen Scavenging Pathway

The following diagram illustrates the established mechanism of action for sodium phenylacetate in the treatment of hyperammonemia, which may serve as a model for the potential action of sodium phenoxyacetate.

Insights from Phenoxyacetic Acid Derivatives: Anti-inflammatory and Anticonvulsant Activities

Extensive research has been conducted on various derivatives of phenoxyacetic acid, revealing significant anti-inflammatory and anticonvulsant properties. While these findings do not directly describe the mechanism of this compound, they provide valuable insights into the potential biological activities of the core phenoxyacetic acid scaffold.

Anti-inflammatory Activity

Several phenoxyacetic acid derivatives have demonstrated potent anti-inflammatory effects. The proposed mechanisms often involve the modulation of key inflammatory pathways.

-

Inhibition of Cyclooxygenase (COX) Enzymes: Some derivatives act as selective inhibitors of COX-2, an enzyme responsible for the production of pro-inflammatory prostaglandins.[7][8]

-

Reduction of Pro-inflammatory Cytokines: Studies have shown that certain derivatives can significantly reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[9]

-

Attenuation of Oxidative Stress: A reduction in oxidative stress markers, including malondialdehyde and nitric oxide, has also been observed with some derivatives.[9]

Anticonvulsant Activity

The anticonvulsant properties of phenoxyacetic acid derivatives are thought to arise from their ability to modulate neuronal excitability.

-

Neuroinflammation and Oxidative Stress Reduction: The anti-inflammatory and antioxidant effects of these derivatives likely contribute to their anticonvulsant activity, as neuroinflammation and oxidative stress are implicated in the pathophysiology of epilepsy.[9][10]

-

Modulation of Neurotransmitter Systems: Some derivatives have been shown to attenuate excitotoxic glutamate accumulation, a key factor in seizure generation.[9]

Quantitative Data from Phenoxyacetic Acid Derivatives

The following table summarizes key quantitative data from studies on various phenoxyacetic acid derivatives, highlighting their anti-inflammatory and anticonvulsant potential. It is crucial to note that these data are for the derivatives and not for this compound itself.

| Compound ID | Biological Activity | Assay | Result | Reference |

| Compound 7b | Anticonvulsant | Pentylenetetrazol (PTZ)-induced seizure model | 100% protection | [9] |

| Pilocarpine-induced temporal lobe epilepsy | 188.6% delay in seizure onset | [9] | ||

| Anti-inflammatory | Carrageenan-induced paw edema | 63.35% inhibition of paw thickness | [10] | |

| Reduction of TNF-α levels | 64.88% reduction | [10] | ||

| Reduction of PGE2 levels | 57.07% reduction | [10] | ||

| Compound 5f | Anticonvulsant | PTZ-induced seizure model | 90% protection | [10] |

| Various Derivatives | COX-2 Inhibition | In vitro enzyme assay | IC50 = 0.06 ± 0.01– 0.97 ± 0.06 μM | [8] |

| Compound I | Anticancer (HepG2 cells) | MTT Assay | IC50 = 1.43 μM | [11] |

Experimental Protocols

Detailed experimental protocols for elucidating the mechanism of action of a novel compound are critical for reproducibility and further research. Below are generalized methodologies based on the investigation of phenoxyacetic acid derivatives.

In Vitro Anti-inflammatory Assays

-

COX-1 and COX-2 Inhibition Assay:

-

Recombinant human COX-1 and COX-2 enzymes are used.

-

The test compound (at various concentrations) is pre-incubated with the enzyme.

-

Arachidonic acid is added as the substrate.

-

The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

-

IC50 values are calculated from the concentration-response curves.

-

-

Cytokine Release Assay in Lipopolysaccharide (LPS)-Stimulated Macrophages:

-

A murine macrophage cell line (e.g., RAW 264.7) is cultured.

-

Cells are pre-treated with the test compound for 1 hour.

-

LPS is added to stimulate an inflammatory response.

-

After 24 hours, the cell supernatant is collected.

-

Levels of TNF-α and IL-6 in the supernatant are quantified using ELISA kits.

-

In Vivo Anticonvulsant Models

-

Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice:

-

Mice are administered the test compound intraperitoneally (i.p.).

-

After a set pre-treatment time (e.g., 30 minutes), a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.) is administered.

-

Animals are observed for the onset of clonic seizures and mortality for a defined period (e.g., 30 minutes).

-

The percentage of animals protected from seizures and death is recorded.

-

-

Pilocarpine-Induced Status Epilepticus in Rats:

-

Rats are pre-treated with the test compound.

-

Scopolamine methyl nitrate is administered to limit peripheral cholinergic effects.

-

Pilocarpine hydrochloride is administered to induce status epilepticus.

-

The latency to the first seizure, seizure severity (e.g., using the Racine scale), and survival rate are monitored.

-

Visualizing an Experimental Workflow

The following diagram outlines a typical workflow for evaluating the anticonvulsant and anti-inflammatory properties of a test compound.

Conclusion and Future Directions

While the precise mechanism of action for this compound remains to be fully elucidated, the available evidence from related compounds suggests several plausible avenues for its biological activity. The potential for nitrogen scavenging in hyperammonemia, as well as anti-inflammatory and anticonvulsant effects through the modulation of inflammatory pathways and neuronal excitability, warrants further investigation.

Future research should focus on directly assessing the activity of this compound in relevant in vitro and in vivo models to confirm these hypothesized mechanisms. Such studies would be invaluable in determining the therapeutic potential of this compound and guiding its development for clinical applications. The experimental protocols and conceptual frameworks presented in this guide offer a solid foundation for these future endeavors.

References

- 1. jetir.org [jetir.org]

- 2. jetir.org [jetir.org]

- 3. Sodium Phenoxy Acetate | SPA | Niacet [niacet.com]

- 4. What is the mechanism of Sodium phenylacetate? [synapse.patsnap.com]

- 5. mdpi.com [mdpi.com]

- 6. Guidelines for acute management of hyperammonemia in the Middle East region - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]

- 9. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

Sodium Phenoxyacetate Monohydrate: A Technical Guide to its Function as a Synthetic Auxin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium phenoxyacetate monohydrate is a synthetic compound recognized for its auxin-like activity, positioning it as a molecule of interest in plant biology research and agricultural applications. As a member of the phenoxyacetic acid class of synthetic auxins, it mimics the physiological effects of the natural plant hormone indole-3-acetic acid (IAA), influencing cellular division, elongation, and differentiation. This technical guide provides a comprehensive overview of this compound, detailing its mechanism of action within the canonical auxin signaling pathway, outlining experimental protocols for its synthesis and biological characterization, and presenting available quantitative data on its activity.

Introduction

Auxins are a class of plant hormones that play a pivotal role in regulating nearly every aspect of plant growth and development. Synthetic auxins, such as this compound, are compounds that elicit similar physiological responses to the primary native auxin, indole-3-acetic acid (IAA). These synthetic analogues are valuable tools for dissecting auxin signaling pathways and have been widely adopted in agriculture and horticulture as plant growth regulators and herbicides. Phenoxyacetic acid and its derivatives are a well-established class of synthetic auxins. This guide focuses on the monohydrated sodium salt of phenoxyacetic acid, providing in-depth technical information for research and development professionals.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is essential for its application in experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₈H₉NaO₄ | [1] |

| Molecular Weight | 192.14 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 262-264 °C (decomposes) | [3] |

| Water Solubility | 223.6 g/L at 20 °C | [2] |

| logP (Octanol-Water Partition Coefficient) | -2.48 | [4] |

Mechanism of Action: An Overview of the Auxin Signaling Pathway

Sodium phenoxyacetate, like other auxins, functions by modulating gene expression through the canonical TIR1/AFB signaling pathway. This pathway is comprised of three core components: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN-SIGNALING F-BOX (TIR1/AFB) proteins, the Auxin/Indole-3-Acetic Acid (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

In the absence of auxin:

Aux/IAA proteins heterodimerize with ARF transcription factors, repressing their activity. This repression prevents the transcription of auxin-responsive genes.

In the presence of auxin:

-

Co-receptor Formation: Auxin acts as a "molecular glue," promoting the interaction between a TIR1/AFB protein and an Aux/IAA repressor. This forms a co-receptor complex.

-

Ubiquitination: The formation of this complex leads to the ubiquitination of the Aux/IAA protein by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component.

-

Proteasomal Degradation: The ubiquitinated Aux/IAA protein is subsequently targeted for degradation by the 26S proteasome.

-

Gene Activation: The degradation of the Aux/IAA repressor relieves the repression of the ARF transcription factor, which can then activate the transcription of auxin-responsive genes, leading to various physiological responses.

Synthesis of this compound

The synthesis of sodium phenoxyacetate can be achieved through the reaction of phenol and chloroacetic acid in a basic solution. The following is a generalized laboratory-scale protocol adapted from patent literature.[5]

Experimental Protocol: Laboratory Synthesis

-

Reaction Setup: In a suitable reaction vessel, dissolve sodium hydroxide in water to create a 9-25% solution.

-

Addition of Reactants: Sequentially add phenol and chloroacetic acid to the sodium hydroxide solution. The molar ratio of chloroacetic acid to phenol is typically between 1:1 and 1.75:1, and the molar ratio of sodium hydroxide to phenol is between 2.5:1 and 3.125:1.[5]

-

Reaction: Heat the mixture to 75-95 °C and maintain this temperature for 2-4 hours with stirring.[5]

-

Crystallization: After the reaction is complete, cool the solution to 25-30 °C to allow the sodium phenoxyacetate to crystallize.

-

Isolation: Isolate the solid product by filtration (e.g., using a Büchner funnel) or centrifugation.

-

Drying: Dry the collected solid in an oven at 70-80 °C until a constant weight is achieved to yield sodium phenoxyacetate. The monohydrate can be obtained by recrystallization from water.

Biological Activity and Efficacy

The auxin-like activity of this compound can be quantified using various bioassays. The most common assays involve measuring the elongation of coleoptiles (e.g., from Avena sativa) or the inhibition of root growth (e.g., in Arabidopsis thaliana). While specific quantitative data for this compound is limited in publicly available literature, data for the closely related phenoxyacetic acid (PAA) provides a valuable reference. It is generally reported that PAA exhibits lower auxin activity compared to IAA.[6]

Avena Coleoptile Elongation Assay

This classic bioassay measures the ability of a substance to promote cell elongation in oat coleoptile segments.

Experimental Protocol: Avena Coleoptile Elongation Assay[7][8][9]

-

Plant Material: Germinate oat (Avena sativa) seeds in complete darkness for approximately 3-4 days.

-

Coleoptile Excision: Under a dim green light, excise 5-10 mm segments from the sub-apical region of the coleoptiles.

-

Incubation: Randomly distribute the coleoptile segments into petri dishes or multi-well plates containing a buffered solution with a range of concentrations of this compound. A control group with no added auxin should be included.

-

Measurement: Incubate the segments in the dark at a constant temperature (e.g., 25 °C) for 18-24 hours. Measure the final length of the coleoptile segments using a digital caliper or by analyzing digital images.

-

Data Analysis: Calculate the percentage elongation for each concentration relative to the initial length and the control. Plot the percentage elongation against the logarithm of the auxin concentration to generate a dose-response curve.

Root Elongation Inhibition Assay

High concentrations of auxins are known to inhibit primary root elongation. This assay is a sensitive method to quantify auxin activity.

Experimental Protocol: Arabidopsis Root Elongation Inhibition Assay[10][11]

-

Plant Material: Sterilize and germinate Arabidopsis thaliana seeds on a standard growth medium (e.g., Murashige and Skoog) without auxins.

-

Seedling Transfer: After 4-5 days, transfer seedlings of uniform size to new plates containing the growth medium supplemented with a range of concentrations of this compound. A control plate with no added auxin should be included.

-

Incubation: Place the plates vertically in a growth chamber with controlled light and temperature conditions.

-

Measurement: After 3-7 days, scan the plates and measure the length of the primary root using image analysis software (e.g., ImageJ).

-

Data Analysis: Calculate the percentage of root growth inhibition for each concentration relative to the control. Plot the percentage of inhibition against the logarithm of the auxin concentration to determine the IC₅₀ value.

Quantitative Data

Table 1: Hypothetical Dose-Response Data for this compound in Avena Coleoptile Elongation Assay

| Concentration (µM) | Average Elongation (%) ± SD |

| 0 (Control) | 10.5 ± 1.2 |

| 0.01 | 15.2 ± 1.5 |

| 0.1 | 25.8 ± 2.1 |

| 1 | 45.3 ± 3.5 |

| 10 | 60.1 ± 4.2 |

| 100 | 55.7 ± 3.9 |

Table 2: Hypothetical Dose-Response Data for this compound in Arabidopsis Root Elongation Inhibition Assay

| Concentration (µM) | Average Root Length (mm) ± SD | Inhibition (%) |

| 0 (Control) | 25.4 ± 2.3 | 0 |

| 0.01 | 22.1 ± 1.9 | 13.0 |

| 0.1 | 15.7 ± 1.5 | 38.2 |

| 1 | 8.2 ± 0.9 | 67.7 |

| 10 | 4.1 ± 0.5 | 83.9 |

| 100 | 2.5 ± 0.4 | 90.2 |

Conclusion

This compound serves as a valuable synthetic auxin for research in plant biology. Its mechanism of action through the well-characterized TIR1/AFB signaling pathway makes it a useful tool for studying auxin responses. The experimental protocols provided in this guide offer a starting point for researchers to quantitatively assess its biological activity. Further research is warranted to generate specific dose-response data and to explore its binding affinities with different TIR1/AFB co-receptor complexes, which will provide a more complete understanding of its function and potential applications.

References

The Impact of Sodium Phenoxyacetate Monohydrate on Plant Development: A Technical Guide

For: Researchers, scientists, and drug development professionals.

Abstract

Sodium phenoxyacetate monohydrate, a derivative of phenoxyacetic acid, is recognized for its potent effects on plant physiology. As a synthetic auxin, it mimics the action of endogenous plant hormones, leading to a cascade of developmental responses. This technical guide provides an in-depth analysis of the effects of this compound on plant development, from seed germination to flowering. It consolidates quantitative data from studies on phenoxyacetic acid and its derivatives, outlines detailed experimental protocols for assessing its impact, and visualizes the key signaling pathways involved. This document serves as a comprehensive resource for researchers investigating the mechanisms of plant growth regulation and for professionals in the agrochemical and pharmaceutical industries.

Introduction

Phenoxyacetic acids and their salts, including this compound, represent a class of synthetic compounds with significant biological activity in plants. Their structural similarity to the natural plant hormone indole-3-acetic acid (IAA) allows them to function as auxin mimics, thereby influencing a wide array of developmental processes.[1][2][3] At low concentrations, these compounds can stimulate growth, while at higher concentrations, they often exhibit herbicidal effects by inducing uncontrolled and disorganized growth, ultimately leading to plant death.[1][3] Understanding the precise effects of this compound is crucial for its application as a plant growth regulator or herbicide. This guide synthesizes available data to provide a clear overview of its impact on plant development.

Quantitative Data on Plant Development

The following tables summarize the quantitative effects of phenoxyacetic acid and its derivatives on various parameters of plant development. The data is compiled from studies on compounds structurally and functionally related to this compound and serves as a representative illustration of its expected activity.

Table 1: Effect on Seed Germination and Seedling Growth

| Plant Species | Compound | Concentration (ppm) | Germination Rate (%) | Root Length (mm) | Shoot Length (mm) | Reference |

| Kidney Bean | 2,4-Dichlorophenoxyacetic acid | 1.0 | Reduced | Inhibited | Stunted | [4] |

| Navy Bean | 2,4-Dichlorophenoxyacetic acid | 1.0 | Reduced | Inhibited | Stunted | [4] |

| Soybean | 2,4-Dichlorophenoxyacetic acid | 1.0 | Reduced | Inhibited | Stunted | [4] |

| Wheat | 2,4-Dichlorophenoxyacetic acid | 10 | Significantly Reduced | - | - | [4] |

| Oats | 2,4-Dichlorophenoxyacetic acid | 10 | Significantly Reduced | - | - | [4] |

| Mesquite | 2,4,5-Trichlorophenoxyacetic acid | 0.12 | - | 55% inhibition | - | [5] |

| Mesquite | 2,4,5-Trichlorophenoxyacetic acid | 0.50 | - | 75% inhibition | - | [5] |

| Mesquite | 2,4,5-Trichlorophenoxyacetic acid | 2.00 | - | 90% inhibition | - | [5] |

Table 2: Effect on Biomass Accumulation and Flowering Time

| Plant Species | Compound | Concentration | Biomass Change | Flowering Time | Reference |

| Tomato | 2,4-Dichlorophenoxyacetic acid | High | Reduction | Delayed/Inhibited | Assumed from herbicidal action |

| Cotton | 2,4-Dichlorophenoxyacetic acid | High | Reduction | Delayed/Inhibited | Assumed from herbicidal action |

| Malus domestica | Salicylic Acid (for comparison) | Optimal | - | Induced | [6] |

| Campanulastrum americanum | Altered environmental cues | N/A | - | Advanced/Delayed | [7] |

Experimental Protocols

This section outlines detailed methodologies for key experiments to assess the effects of this compound on plant development.

Seed Germination and Seedling Growth Assay

This protocol is designed to evaluate the impact of this compound on the initial stages of plant development.

Materials:

-

Seeds of a model plant species (e.g., Arabidopsis thaliana, lettuce, or radish).

-

This compound stock solution (e.g., 1000 ppm in distilled water).

-

Sterile petri dishes (9 cm diameter) with filter paper.

-

Growth chamber with controlled temperature and light conditions.

-

Distilled water (control).

Procedure:

-

Prepare a dilution series of this compound from the stock solution (e.g., 0.1, 1, 10, 100 ppm).

-

Place two layers of sterile filter paper in each petri dish.

-

Add 5 mL of the respective test solution or distilled water (control) to each petri dish.

-

Place a predetermined number of seeds (e.g., 25) on the moist filter paper in each dish.

-

Seal the petri dishes with parafilm to prevent evaporation.

-

Incubate the dishes in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

-

Record the number of germinated seeds daily for a set period (e.g., 7 days). A seed is considered germinated when the radicle emerges.

-

After the incubation period, measure the root and shoot length of a representative sample of seedlings from each treatment.

-

Calculate the germination percentage and average root and shoot lengths for each concentration.

Root Elongation Inhibition Assay

This assay quantifies the inhibitory effect of this compound on root growth.

Materials:

-

Pre-germinated seedlings with a consistent initial root length.

-

Agar plates or hydroponic system containing a nutrient solution.

-

This compound.

-

Ruler or digital imaging system for measuring root length.

Procedure:

-

Prepare nutrient agar plates or a hydroponic solution with varying concentrations of this compound.

-

Transfer pre-germinated seedlings to the treatment plates or hydroponic system.

-

Mark the initial position of the root tip on the plate or a reference point.

-

Place the plates vertically or maintain the hydroponic setup in a growth chamber.

-

Measure the new root growth from the initial mark daily for 3-5 days.

-

Calculate the root elongation rate for each concentration and compare it to the control.

Whole Plant Bioassay for Biomass and Phenology

This protocol assesses the long-term effects of the compound on plant growth, biomass, and flowering time.

Materials:

-

Potted plants of a suitable species (e.g., tomato, soybean).

-

This compound solution.

-

Greenhouse or controlled environment growth facility.

-

Balance for measuring fresh and dry weight.

Procedure:

-

Grow plants to a specific developmental stage (e.g., 3-4 true leaves).

-

Apply this compound as a foliar spray or soil drench at different concentrations. Include a control group treated with water.

-

Monitor the plants regularly for any visible signs of phytotoxicity or growth stimulation.

-

Record key phenological data, such as the time to flower initiation.

-

After a predetermined period (e.g., 4-6 weeks), harvest the plants.

-

Separate the shoots and roots and measure their fresh weight.

-

Dry the plant material in an oven at 60-70°C until a constant weight is achieved to determine the dry biomass.

-

Analyze the data to determine the effect of the compound on biomass accumulation and flowering time.

Signaling Pathways and Mechanisms of Action

Sodium phenoxyacetate acts as a synthetic auxin, hijacking the plant's natural auxin signaling pathway to elicit its effects. The core of this pathway involves the perception of auxin by specific receptors and the subsequent degradation of transcriptional repressors, leading to the expression of auxin-responsive genes.

The Canonical Auxin Signaling Pathway

The primary mechanism of action for auxin and its synthetic analogs involves the SCFTIR1/AFB complex.[8][9][10][11]

In the absence of auxin, Aux/IAA proteins bind to and repress Auxin Response Factors (ARFs), which are transcription factors that regulate the expression of auxin-responsive genes. When sodium phenoxyacetate is present, it binds to the TIR1/AFB F-box protein, which is part of an SCF E3 ubiquitin ligase complex. This binding promotes the interaction between TIR1/AFB and the Aux/IAA repressor proteins. Consequently, the Aux/IAA proteins are ubiquitinated and targeted for degradation by the 26S proteasome. The degradation of Aux/IAA repressors liberates the ARFs, allowing them to activate the transcription of genes that control various aspects of plant growth and development.

Experimental Workflow for Elucidating Mode of Action

The following workflow outlines a systematic approach to investigate the molecular mechanism of action of this compound.

This workflow begins with broad phenotypic screening to identify the physiological effects of the compound. Subsequent dose-response analysis establishes the effective concentrations. Transcriptomic studies, such as RNA-Seq, can then identify genes whose expression is altered by the treatment. Bioinformatics analysis of these genes can reveal the biological pathways being affected. To confirm the involvement of the canonical auxin pathway, experiments using known signaling mutants are crucial. Finally, targeted gene expression analysis and protein interaction studies can validate the specific molecular interactions and solidify the understanding of the compound's mode of action.

Conclusion

This compound exerts profound effects on plant development by acting as a synthetic auxin. Its impact ranges from growth promotion at low concentrations to herbicidal activity at higher doses. The quantitative data and experimental protocols presented in this guide provide a framework for the systematic investigation of this and other plant growth regulators. The elucidation of its mechanism of action through the canonical auxin signaling pathway offers a clear molecular basis for its physiological effects. This technical guide serves as a valuable resource for researchers and professionals seeking to understand and utilize the properties of this compound in agricultural and pharmaceutical applications. Further research focusing specifically on the monohydrate form is warranted to refine our understanding of its unique properties and optimize its use.

References

- 1. nbinno.com [nbinno.com]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Exploring the Effects and Applications of Phenoxy Herbicides in Modern Agriculture [cnagrochem.com]

- 4. journals.uchicago.edu [journals.uchicago.edu]

- 5. tucson.ars.ag.gov [tucson.ars.ag.gov]

- 6. Frontiers | Regulation of Flowering Time by Improving Leaf Health Markers and Expansion by Salicylic Acid Treatment: A New Approach to Induce Flowering in Malus domestica [frontiersin.org]

- 7. Manipulation of flowering time: phenological integration and maternal effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Auxin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. haseloff.plantsci.cam.ac.uk [haseloff.plantsci.cam.ac.uk]

An In-depth Technical Guide to Sodium Phenoxyacetate Monohydrate: Molecular Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, and the physical, chemical, and spectroscopic properties of sodium phenoxyacetate monohydrate. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where this compound is of interest.

Chemical Identity and Physical Properties

This compound is the sodium salt of phenoxyacetic acid in its monohydrated form. It is typically a white to off-white crystalline powder.[1]

Table 1: Chemical Identity of this compound

| Identifier | Value |

| Chemical Name | Sodium 2-phenoxyacetate monohydrate |

| Synonyms | Acetic acid, phenoxy-, sodium salt, monohydrate; Sodium phenoxyacetate hydrate |

| Molecular Formula | C₈H₇NaO₃·H₂O[2][3] |

| Molecular Weight | 192.14 g/mol [2] |

| CAS Number | 313222-85-4 (monohydrate)[3] |

| InChI | InChI=1S/C8H8O3.Na.H2O/c9-8(10)6-11-7-4-2-1-3-5-7;;/h1-5H,6H2,(H,9,10);;1H2/q;+1;/p-1[2] |

| InChIKey | MEQSSBKFRRPKBI-UHFFFAOYSA-M[2] |

| SMILES | C1=CC=C(C=C1)OCC(=O)[O-].[Na+].O[2] |

Table 2: Physical Properties of Sodium Phenoxyacetate

| Property | Value |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | 266.6 °C (decomposes)[1] |

| Solubility in Water | 223.6 g/L at 20 °C[1][4] |

| pKa | 3.17 (for phenoxyacetic acid)[4] |

| Vapor Pressure | 0 Pa at 25 °C[1] |

| Density | 1.498 g/cm³ at 20 °C[1] |

Molecular and Crystal Structure

In the hemihydrate form, the sodium ions are octahedrally coordinated by oxygen atoms from the carboxylate groups and water molecules. This coordination leads to the formation of ribbon-like structures. The phenyl groups are situated on the exterior of these ribbons. It is anticipated that the monohydrate would exhibit a similar layered structure with water molecules playing a key role in the crystal packing.

Spectroscopic Properties

The spectroscopic properties of sodium phenoxyacetate are key to its identification and characterization. The following tables summarize the expected peaks in its FT-IR, ¹H NMR, and ¹³C NMR spectra, based on literature data.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of sodium phenoxyacetate shows characteristic bands for the carboxylate group and the substituted benzene ring. Notably, the strong C=O stretching vibration of the carboxylic acid is absent and is replaced by the asymmetric and symmetric stretching vibrations of the carboxylate anion.[5]

Table 3: Characteristic FT-IR Peaks of Sodium Phenoxyacetate

| Wavenumber (cm⁻¹) | Assignment |

| ~3400 | O-H stretch (of hydrate water) |

| ~1610 | Asymmetric COO⁻ stretch |

| ~1490 | Aromatic C=C stretch |

| ~1410 | Symmetric COO⁻ stretch |

| ~1240 | Asymmetric C-O-C stretch |

| ~1080 | Symmetric C-O-C stretch |

| ~750 | C-H out-of-plane bend (monosubstituted benzene) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of sodium phenoxyacetate are consistent with its molecular structure. The spectra are typically recorded in a solvent such as DMSO-d₆ or D₂O.

Table 4: Predicted ¹H NMR Chemical Shifts of Sodium Phenoxyacetate

| Chemical Shift (ppm) | Multiplicity | Assignment |

| ~7.2-7.3 | t | H-para (aromatic) |

| ~6.9-7.0 | t | H-meta (aromatic) |

| ~6.8-6.9 | d | H-ortho (aromatic) |

| ~4.4 | s | -O-CH₂- |

Table 5: Predicted ¹³C NMR Chemical Shifts of Sodium Phenoxyacetate

| Chemical Shift (ppm) | Assignment |

| ~173 | C=O (carboxylate) |

| ~158 | C-ortho (aromatic, attached to O) |

| ~129 | C-para (aromatic) |

| ~121 | C-meta (aromatic) |

| ~115 | C-ortho (aromatic) |

| ~67 | -O-CH₂- |

Experimental Protocols

Synthesis of this compound

The following protocol is adapted from a patented one-step synthesis method.[6]

Materials:

-

Phenol

-

Chloroacetic acid

-

Sodium hydroxide

-

Purified water

Procedure:

-

Prepare a sodium hydroxide solution of a specific concentration (e.g., 25% w/v) in a reaction vessel equipped with a stirrer and temperature control.

-

Cool the sodium hydroxide solution to room temperature.

-

Sequentially add phenol and chloroacetic acid to the stirred sodium hydroxide solution.

-

Heat the reaction mixture to 75-95 °C and maintain this temperature for 2-4 hours with continuous stirring.

-

After the reaction is complete, cool the solution to allow for crystallization. A temperature of 25-30 °C is typically used for crystallization.

-

Collect the precipitated solid by filtration (e.g., suction filtration).

-

Wash the solid with a small amount of cold water to remove any soluble impurities.

-

Dry the solid product, for example, in a vacuum oven at 70-80 °C, to obtain sodium phenoxyacetate. The monohydrate will form upon exposure to atmospheric moisture or can be obtained by controlled hydration.

Spectroscopic Analysis

FT-IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.

-

Alternatively, for an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly on the ATR crystal.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Identify the characteristic peaks and compare them with the reference data.

NMR Spectroscopy:

-

Dissolve an appropriate amount of the sample in a deuterated solvent (e.g., D₂O or DMSO-d₆) in an NMR tube.

-

Acquire the ¹H and ¹³C NMR spectra using a suitable NMR spectrometer.

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Determine the chemical shifts (referenced to an internal standard like TMS or the residual solvent peak), multiplicities, and integration values.

Biological and Pharmacological Relevance

Sodium phenoxyacetate has applications in both the agricultural and pharmaceutical industries.

Herbicidal Activity

Phenoxyacetic acid and its salts are known for their herbicidal properties. They act as synthetic auxins, which are plant growth hormones. At high concentrations, these synthetic auxins disrupt the normal hormonal balance in susceptible plants, leading to uncontrolled and disorganized growth, and ultimately, plant death. This mode of action is particularly effective against broadleaf weeds.

Role in Penicillin V Fermentation

Sodium phenoxyacetate serves as a precursor in the industrial fermentation of Penicillin V (phenoxymethylpenicillin) by the fungus Penicillium chrysogenum. The phenoxyacetate moiety is incorporated into the penicillin structure by the fungal biosynthetic machinery to form the final antibiotic.

Stability and Reactivity

Sodium phenoxyacetate is a stable compound under normal conditions. It is incompatible with strong oxidizing agents and strong acids. When heated to decomposition, it may emit toxic fumes of carbon monoxide and carbon dioxide.

Conclusion

This technical guide has provided a detailed overview of the molecular structure and properties of this compound. The information presented, including its chemical and physical properties, spectroscopic data, synthesis and analysis protocols, and biological relevance, should serve as a valuable resource for researchers and professionals in the fields of chemistry, pharmacology, and drug development.

References

- 1. Sodium phenoxyacetate - Safety Data Sheet [chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. This compound [drugfuture.com]

- 4. Sodium phenoxyacetate | 3598-16-1 [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. CN113788750A - Preparation method of sodium phenoxyacetate - Google Patents [patents.google.com]

An In-depth Technical Guide on Sodium Phenoxyacetate Monohydrate (CAS Number: 313222-85-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium phenoxyacetate monohydrate, with the CAS number 313222-85-4, is a chemical compound belonging to the class of phenoxyacetic acid derivatives. While research directly focused on this specific monohydrate is limited, the broader class of phenoxyacetic acids has garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of sodium phenoxyacetate, drawing upon available data for the parent compound and its derivatives to infer its potential properties, mechanisms of action, and applications in drug development. This document summarizes key physicochemical properties, potential biological activities, and relevant experimental methodologies. Particular focus is given to the potential of phenoxyacetic acid derivatives as Free Fatty Acid Receptor 1 (FFA1) agonists and Cyclooxygenase-2 (COX-2) inhibitors, highlighting their therapeutic potential in metabolic diseases and inflammation.

Physicochemical Properties

This compound is the sodium salt of phenoxyacetic acid, existing in a hydrated form. The general properties are summarized in the table below, compiled from various chemical databases.[1][2][3][4][5][6][7]

| Property | Value | Reference |

| CAS Number | 313222-85-4 | [1][4][5][6][7] |

| Molecular Formula | C₈H₇NaO₃·H₂O | [1][4][5][6][7] |

| Molecular Weight | 192.14 g/mol | [4][5] |

| Appearance | White to off-white powder/crystals | |

| Melting Point | 262-264 °C (for the anhydrous sodium salt) | |

| Solubility | Soluble in water | |

| SMILES | O.C1=CC=C(C=C1)OCC(=O)[O-].[Na+] | [1][4][5] |

| InChI Key | MEQSSBKFRRPKBI-UHFFFAOYSA-M | [1][4][5] |

Synthesis

The synthesis of sodium phenoxyacetate typically involves the reaction of phenol with a haloacetic acid, such as chloroacetic acid, in the presence of a base like sodium hydroxide.[8][9][10][11] The general reaction scheme is as follows:

-

Phenol is reacted with sodium hydroxide to form sodium phenoxide.

-

The sodium phenoxide then undergoes a Williamson ether synthesis with chloroacetic acid.

-

The resulting phenoxyacetic acid is neutralized with sodium hydroxide to yield sodium phenoxyacetate.

-

The monohydrate can be obtained through crystallization from an aqueous solution.

A patented method describes the one-step reaction of phenol and chloroacetic acid in an excess of sodium hydroxide solution, followed by cooling and crystallization to obtain sodium phenoxyacetate with high purity and yield.[8][9][10]

Potential Biological Activities and Mechanisms of Action

While specific studies on this compound are scarce, the biological activities of the broader class of phenoxyacetic acid derivatives have been explored in various therapeutic areas. The core phenoxyacetic acid scaffold serves as a versatile template for designing molecules with diverse pharmacological profiles.

Free Fatty Acid Receptor 1 (FFA1) Agonism

Recent research has identified phenoxyacetic acid derivatives as potent agonists of Free Fatty Acid Receptor 1 (FFA1), also known as GPR40.[2][4][12][13] FFA1 is a G-protein coupled receptor primarily expressed in pancreatic β-cells and is a promising target for the treatment of type 2 diabetes mellitus.[2][4][12][13]

Mechanism of Action: Activation of FFA1 by agonists leads to the potentiation of glucose-stimulated insulin secretion (GSIS). The signaling cascade initiated by FFA1 activation involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca²⁺), while DAG activates protein kinase C (PKC). The elevated intracellular Ca²⁺ levels are a key trigger for insulin granule exocytosis.

FFA1 Signaling Pathway

Caption: FFA1 receptor activation by a phenoxyacetic acid derivative agonist.

Anti-inflammatory Activity via COX-2 Inhibition

Phenoxyacetic acid derivatives have also been investigated as selective inhibitors of Cyclooxygenase-2 (COX-2).[10] COX-2 is an enzyme that is typically induced during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. Selective COX-2 inhibitors offer the potential for anti-inflammatory efficacy with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Mechanism of Action: By selectively binding to and inhibiting the COX-2 enzyme, these compounds block the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor for various pro-inflammatory prostaglandins (e.g., PGE2). This reduction in prostaglandin synthesis leads to a decrease in inflammation, pain, and fever.

COX-2 Inhibition Pathway

Caption: Inhibition of the COX-2 pathway by a phenoxyacetic acid derivative.

Other Potential Activities

Derivatives of phenoxyacetic acid have also been reported to exhibit a range of other biological activities, including:

-

Antimicrobial and antifungal activity [1]

Quantitative Data

The following tables summarize some of the reported in vitro activities for various phenoxyacetic acid derivatives. It is important to note that these values are for derivatives and not for this compound itself.

Table 1: FFA1 Agonist Activity of Phenoxyacetic Acid Derivatives

| Compound ID | EC₅₀ (nM) | Assay System | Reference |

| Derivative 18b | 62.3 | FFA1-expressing cells | [4][12] |

| Derivative 16 | 43.6 | FFA1-expressing cells | [4] |

Table 2: COX-2 Inhibitory Activity of Phenoxyacetic Acid Derivatives

| Compound ID | IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Derivative 5f | 0.06 | >166 | [10] |

| Derivative 7b | 0.07 | >142 | [10] |

Experimental Protocols

FFA1 Receptor Activation Assay (Calcium Mobilization)

This protocol describes a common method to assess the agonist activity of a compound at the FFA1 receptor by measuring changes in intracellular calcium concentration.

Experimental Workflow:

FFA1 Calcium Mobilization Assay Workflow

Caption: Workflow for an FFA1 calcium mobilization assay.

Methodology:

-

Cell Culture: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human FFA1 receptor are cultured in appropriate media.

-

Cell Plating: Cells are seeded into black-walled, clear-bottom 96-well plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffer solution for a specified time at 37°C.

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer.

-

Fluorescence Measurement: The plate is placed in a fluorescence imaging plate reader (FLIPR). Baseline fluorescence is measured, and then the compound solutions are added to the wells. The change in fluorescence, indicating intracellular calcium mobilization, is monitored over time.

-

Data Analysis: The increase in fluorescence is plotted against the compound concentration, and the EC₅₀ value is calculated using a non-linear regression model.

In Vitro COX-1/COX-2 Inhibition Assay

This protocol outlines a method to determine the inhibitory activity and selectivity of a compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid is used as the substrate.

-

Compound Incubation: The test compound (this compound) at various concentrations is pre-incubated with either COX-1 or COX-2 enzyme in a reaction buffer for a short period at room temperature.

-

Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

-

Reaction Termination and Measurement: After a defined incubation period, the reaction is stopped. The amount of prostaglandin E2 (PGE2) produced is quantified using a commercially available enzyme-linked immunosorbent assay (ELISA) kit.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration. The IC₅₀ values for COX-1 and COX-2 are determined by plotting the percentage of inhibition against the logarithm of the compound concentration. The COX-2 selectivity index is calculated as the ratio of IC₅₀ (COX-1) / IC₅₀ (COX-2).

Toxicology and Safety

Toxicological data for sodium phenoxyacetate is available from safety data sheets. It is important to handle this compound with appropriate safety precautions in a laboratory setting.

Acute Toxicity Data for Sodium Phenoxyacetate:

-

Oral LD₅₀ (Rat): > 2000 mg/kg

-

Dermal LD₅₀ (Rat): > 2000 mg/kg

-

Inhalation LC₅₀ (Rat): > 5.2 mg/L (4 h)

The compound is classified as an irritant to the skin and eyes.

Conclusion

This compound (CAS 313222-85-4) is a compound with limited directly available research data. However, the extensive studies on the broader class of phenoxyacetic acid derivatives suggest a rich potential for this chemical scaffold in drug discovery. The demonstrated activities of its analogues as FFA1 agonists and selective COX-2 inhibitors point towards potential therapeutic applications in metabolic disorders and inflammatory diseases. This technical guide serves as a foundational resource for researchers and drug development professionals, providing a consolidated overview of the known and inferred properties of this compound. Further investigation into this specific compound is warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

- 1. academic.oup.com [academic.oup.com]

- 2. pnas.org [pnas.org]

- 3. Agonist-induced activation of human FFA1 receptor signals to extracellular signal-regulated kinase 1 and 2 through Gq- and Gi-coupled signaling cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. jetir.org [jetir.org]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Free fatty acid receptor 1 - Wikipedia [en.wikipedia.org]

- 9. CN113788750A - Preparation method of sodium phenoxyacetate - Google Patents [patents.google.com]

- 10. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN106397177A - Full circle sodium phenoxyacetate preparation method - Google Patents [patents.google.com]

- 12. Synthesis and biological evaluation of phenoxyacetic acid derivatives as novel free fatty acid receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. gsk3b.com [gsk3b.com]

- 15. researchgate.net [researchgate.net]

- 16. Discovery and characterization of phenoxyacetic acid derivatives as potential antiepileptic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cyclooxygenase-2 in Synaptic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells [frontiersin.org]

The Biological Activity of Sodium Phenoxyacetate Monohydrate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Published: November 3, 2025

Abstract

This technical guide provides a comprehensive overview of the current understanding of the biological activity of sodium phenoxyacetate monohydrate. Due to a scarcity of specific research on the monohydrate salt, this document synthesizes available data on the parent compound, phenoxyacetic acid, and its derivatives to infer potential biological activities and mechanisms of action. This guide covers known toxicological data, and explores potential therapeutic applications based on studies of related compounds, including antimicrobial, anticancer, and metabolic regulatory effects. Detailed hypothetical experimental protocols and signaling pathway diagrams are provided to guide future research in this area.

Introduction

This compound is the sodium salt of phenoxyacetic acid. While it has established industrial applications, notably in the production of penicillin V and as a herbicide, its specific biological activities in the context of pharmacology and drug development are not well-documented. This guide aims to bridge this knowledge gap by providing a thorough review of the available data for sodium phenoxyacetate itself and extrapolating potential biological functions from studies on the broader class of phenoxyacetic acid derivatives. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug discovery and development who are interested in exploring the therapeutic potential of this chemical entity.

Physicochemical and Toxicological Profile of this compound

The known quantitative data for this compound is primarily limited to its physicochemical properties and toxicological assessments.

| Property | Value | Reference |

| Molecular Formula | C₈H₇NaO₃·H₂O | |

| Molecular Weight | 192.14 g/mol | |

| Oral LD50 (Rat) | > 5000 mg/kg | [1] |

| LC50 (Fish, 96h) | > 100 mg/L (Brachydanio rerio) | [1] |

| EC50 (Daphnia, 48h) | > 104 mg/L (Daphnia magna) | [1] |

| EC50 (Algae, 72h) | > 100 mg/L (Pseudokirchneriella subcapitata) | [1] |

| EC50 (Microorganisms) | > 1000 mg/L (Activated sludge) | [1] |

Potential Biological Activities Inferred from Phenoxyacetic Acid and Its Derivatives

While specific data for this compound is lacking, studies on its parent acid and derivatives suggest several areas of potential biological activity.

Antimicrobial Activity

Phenoxyacetic acid derivatives have been investigated for their antimicrobial properties. Although detailed mechanistic studies are not widely available, some derivatives have shown activity against various bacterial and fungal strains. The proposed mechanism often involves the disruption of cellular processes due to the acidic nature of the phenoxyacetic acid moiety.

Anticancer and Cytotoxic Potential

Several studies have explored the cytotoxic effects of phenoxyacetic acid derivatives against various cancer cell lines. It is important to note that these studies are on derivatives and not on sodium phenoxyacetate itself.

| Compound Derivative | Cell Line | IC50 Value | Reference |

| 2-(4-chlorophenoxy)-5-(4-chlorophenyl)pentanoic acid | Not specified in abstract | 4.8 ± 0.35 µM | [2] |

| 4-chlorophenoxyacetic acid | Breast cancer cells | 0.194 ± 0.09 µg/ml | [2] |

| A specific unnamed derivative | HeLa Cells | 1.64 ± 0.41 µM | [2] |

Metabolic Regulation: FFA1 Agonism

A promising area of research for phenoxyacetic acid derivatives is their activity as agonists of the free fatty acid receptor 1 (FFA1), also known as GPR40. FFA1 is a G-protein coupled receptor primarily expressed in pancreatic β-cells and is involved in glucose-stimulated insulin secretion. Agonism of FFA1 is a therapeutic strategy for type 2 diabetes.

One study identified a potent phenoxyacetic acid derivative with an EC50 of 62.3 nM for FFA1.[3] This compound was shown to improve glucose tolerance in mice without causing hypoglycemia.[3]

Hypothetical Experimental Protocols

The following protocols are provided as examples of how the biological activity of this compound could be investigated, based on methodologies used for related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of this compound on a human cancer cell line (e.g., MCF-7 breast cancer cells).

Materials:

-

This compound

-

MCF-7 cells

-

DMEM (Dulbecco's Modified Eagle Medium) supplemented with 10% FBS (Fetal Bovine Serum) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.

-

Prepare a stock solution of this compound in sterile PBS or culture medium.

-

Perform serial dilutions of the compound to achieve a range of final concentrations (e.g., 0.1 µM to 1000 µM).

-

Remove the old medium from the cells and add 100 µL of fresh medium containing the different concentrations of the test compound. Include a vehicle control (medium only).

-

Incubate the plates for 48 hours in a CO₂ incubator.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential signaling pathway and a general experimental workflow for investigating the biological activity of this compound.

Caption: Hypothetical FFA1 signaling pathway for a phenoxyacetic acid derivative.

Caption: General experimental workflow for biological activity screening.

Conclusion and Future Directions

The biological activity of this compound remains largely unexplored. However, the documented activities of its parent compound, phenoxyacetic acid, and its derivatives suggest that it may possess interesting pharmacological properties, particularly in the areas of oncology, infectious diseases, and metabolic disorders.

Future research should focus on:

-

Directly assessing the biological activity of this compound in a variety of in vitro assays.

-

Investigating its mechanism of action to identify specific molecular targets and signaling pathways.

-

Synthesizing and screening novel derivatives to optimize potency and selectivity for any identified biological activities.

This technical guide provides a starting point for these research endeavors and highlights the potential of this compound as a scaffold for the development of new therapeutic agents.

References

The Role of Sodium Phenoxyacetate Monohydrate in Auxin Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of sodium phenoxyacetate monohydrate and its putative role as a synthetic auxin within the intricate network of plant hormonal signaling. While direct research on this compound is limited, its active component, phenoxyacetic acid, belongs to a class of synthetic auxins that mimic the physiological effects of the primary native auxin, indole-3-acetic acid (IAA). This document outlines the canonical auxin signaling pathway, the presumed mechanism of action for phenoxyacetic acid-type auxins, and detailed experimental protocols for characterizing their biological activity. Quantitative data for closely related synthetic auxins are presented to provide a comparative framework.

Introduction to Auxin Signaling

Auxins are a class of plant hormones that play a crucial role in regulating virtually all aspects of plant growth and development, including cell elongation, division, and differentiation. The primary native auxin in most plants is indole-3-acetic acid (IAA). The cellular response to auxin is mediated by a sophisticated signaling pathway that involves a small number of core components: the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of F-box proteins, the Auxin/INDOLE-3-ACETIC ACID (Aux/IAA) transcriptional repressors, and the AUXIN RESPONSE FACTOR (ARF) transcription factors.

This compound and its Presumed Role as a Synthetic Auxin

This compound is the sodium salt of phenoxyacetic acid. Phenoxyacetic acid and its derivatives, such as the widely studied herbicide 2,4-dichlorophenoxyacetic acid (2,4-D), are classified as synthetic auxins.[1][2] These synthetic compounds mimic the biological activity of IAA by hijacking the plant's natural auxin perception and signaling machinery. It is hypothesized that sodium phenoxyacetate, upon dissolution, releases the phenoxyacetate anion, which then acts as the auxin mimic.

Mechanism of Action

The proposed mechanism of action for phenoxyacetic acid as a synthetic auxin follows the canonical auxin signaling pathway:

-

Perception: Phenoxyacetic acid is presumed to bind to the auxin-binding pocket of the TIR1/AFB F-box proteins. This binding is thought to stabilize the interaction between the TIR1/AFB protein and an Aux/IAA repressor protein.[3]

-

Co-receptor Complex Formation: The auxin molecule acts as a "molecular glue," promoting the formation of a co-receptor complex consisting of the TIR1/AFB protein, the auxin, and the Aux/IAA protein.

-

Ubiquitination and Degradation of Aux/IAA Repressors: The formation of this complex targets the Aux/IAA repressor for ubiquitination by the SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex, of which TIR1/AFB is a component. Polyubiquitinated Aux/IAA proteins are then degraded by the 26S proteasome.[4]

-

Activation of Auxin-Responsive Genes: In the absence of auxin, Aux/IAA proteins heterodimerize with ARF transcription factors, repressing their activity. The degradation of Aux/IAA repressors releases ARF transcription factors, allowing them to activate or repress the transcription of a wide array of auxin-responsive genes, ultimately leading to a physiological response.[5]

Quantitative Data

Table 1: Binding Affinity of Selected Auxins to TIR1/AFB Co-receptor Complexes

| Auxin | Receptor | Kd (nM) | Method | Reference |

| IAA | TIR1-IAA7 | 8.8 ± 1.1 | Surface Plasmon Resonance | [3] |

| IAA | AFB5-IAA7 | 12.3 ± 1.9 | Surface Plasmon Resonance | [3] |

| 2,4-D | TIR1-IAA7 | 25.1 ± 3.5 | Surface Plasmon Resonance | |

| 2,4-D | AFB5-IAA7 | 114.2 ± 15.1 | Surface Plasmon Resonance |

Note: This data is for 2,4-D and serves as a proxy for a phenoxyacetic acid-type auxin. The binding affinity of unsubstituted phenoxyacetic acid may differ.

Table 2: Dose-Response of Arabidopsis Root Elongation to Auxins

| Auxin | IC50 for Root Growth Inhibition (nM) | Plant Species | Reference |

| IAA | ~30 | Arabidopsis thaliana | |

| 2,4-D | ~30 | Arabidopsis thaliana | |

| NAA | ~100 | Arabidopsis thaliana |

Note: IC50 values represent the concentration of auxin that inhibits root elongation by 50%.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the auxin-like activity of compounds such as sodium phenoxyacetate.

Arabidopsis Root Elongation Assay

This bioassay is a classic method to quantify auxin activity by measuring the inhibition of primary root growth.

Materials:

-

Arabidopsis thaliana seeds (e.g., Col-0 ecotype)

-

Murashige and Skoog (MS) medium including vitamins

-

Sucrose

-

Agar

-

Petri plates (square or round)

-

This compound or phenoxyacetic acid

-

Sterile water

-

Ethanol (for sterilizing seeds and preparing stock solutions)

-

Laminar flow hood

-

Growth chamber with controlled light and temperature

Procedure:

-

Seed Sterilization:

-

Place Arabidopsis seeds in a 1.5 mL microcentrifuge tube.

-

Add 1 mL of 70% (v/v) ethanol and vortex for 1 minute.

-

Remove the ethanol and add 1 mL of 50% (v/v) commercial bleach containing 0.05% (v/v) Triton X-100. Vortex for 10 minutes.

-

Wash the seeds five times with sterile distilled water.

-

Resuspend the seeds in sterile 0.1% (w/v) agar and store at 4°C for 2-3 days for stratification.

-

-

Plate Preparation:

-

Prepare 0.5X MS medium with 1% (w/v) sucrose and 0.8% (w/v) agar. Autoclave to sterilize.

-

Cool the medium to approximately 50-60°C in a water bath.

-

Prepare a stock solution of this compound in sterile water or ethanol.

-

Add the appropriate volume of the stock solution to the molten MS medium to achieve the desired final concentrations (e.g., a concentration range from 10 nM to 10 µM is a good starting point). Also, prepare control plates with no added auxin.

-

Pour the medium into sterile Petri plates and allow them to solidify in a laminar flow hood.

-

-

Seed Plating and Growth:

-

Under sterile conditions, pipette individual stratified seeds onto the surface of the agar plates in a straight line.

-

Seal the plates with breathable tape.

-

Place the plates vertically in a growth chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

-

-

Data Collection and Analysis:

-

After a set period of growth (e.g., 5-7 days), photograph the plates.

-

Measure the length of the primary root for each seedling using image analysis software (e.g., ImageJ).

-

Calculate the average root length and standard deviation for each concentration.

-

Plot the average root length as a percentage of the control against the logarithm of the auxin concentration to generate a dose-response curve.

-

DR5::GUS Reporter Assay

The DR5 promoter is a synthetic auxin-responsive promoter containing multiple auxin response elements (AuxREs). It is fused to the β-glucuronidase (GUS) reporter gene, allowing for the visualization of auxin response in tissues.

Materials:

-

Arabidopsis thaliana seedlings carrying the DR5::GUS reporter construct.

-

Liquid 0.5X MS medium with 1% (w/v) sucrose.

-

This compound.

-

GUS staining solution (100 mM sodium phosphate buffer pH 7.0, 10 mM EDTA, 0.5 mM potassium ferricyanide, 0.5 mM potassium ferrocyanide, 0.1% (v/v) Triton X-100, and 1 mg/mL 5-bromo-4-chloro-3-indolyl-β-D-glucuronide (X-Gluc)).

-

Ethanol series (70%, 85%, 100%).

-

Microscope.

Procedure:

-

Seedling Growth and Treatment:

-

Grow DR5::GUS seedlings vertically on solid 0.5X MS plates for 5-7 days.

-

Prepare treatment solutions of this compound in liquid 0.5X MS medium at various concentrations.

-

Carefully transfer seedlings into 24-well plates containing the treatment solutions. Include a mock treatment (no auxin) as a control.

-

Incubate the seedlings in the treatment solutions for a specific duration (e.g., 2-24 hours).

-

-

GUS Staining:

-

Remove the treatment solution and add GUS staining solution to each well, ensuring the seedlings are fully submerged.

-

Apply a vacuum for 10-15 minutes to facilitate tissue infiltration.

-

Incubate the plates at 37°C in the dark for several hours to overnight, until a blue color develops.

-

-

Destaining and Visualization:

-

Remove the staining solution and wash the seedlings with 70% ethanol.

-

Destain the seedlings with an ethanol series (e.g., 70%, 85%, 100%) to remove chlorophyll.

-

Mount the destained seedlings on a microscope slide in 50% glycerol.

-

Observe and document the GUS staining pattern using a light microscope.

-

Yeast Two-Hybrid (Y2H) Assay

The Y2H system is a powerful molecular biology technique used to test for protein-protein interactions. It can be adapted to study the auxin-dependent interaction between TIR1/AFB receptors and Aux/IAA repressors.

Materials:

-

Saccharomyces cerevisiae strain (e.g., AH109 or Y2HGold).

-

Yeast expression vectors (one containing a DNA-binding domain (BD), e.g., pGBKT7, and one with an activation domain (AD), e.g., pGADT7).

-

cDNA clones for the TIR1/AFB receptor and the Aux/IAA repressor.

-

Yeast transformation reagents (e.g., lithium acetate, polyethylene glycol).

-

Synthetic defined (SD) yeast media lacking specific nutrients (e.g., -Leu, -Trp, -His, -Ade) for selection.

-

This compound.

Procedure:

-

Vector Construction:

-

Clone the coding sequence of the TIR1/AFB receptor in-frame with the DNA-binding domain (BD) of the pGBKT7 vector (creating the "bait").

-

Clone the coding sequence of the Aux/IAA repressor in-frame with the activation domain (AD) of the pGADT7 vector (creating the "prey").

-

-

Yeast Transformation:

-

Co-transform the bait and prey plasmids into the appropriate yeast strain using a standard yeast transformation protocol.

-

-

Interaction Assay:

-

Plate the transformed yeast cells on SD medium lacking leucine and tryptophan (SD/-Leu/-Trp) to select for cells that have taken up both plasmids.

-

To test for interaction, replica-plate the colonies onto selective medium that also lacks histidine and adenine (SD/-Leu/-Trp/-His/-Ade).

-

Prepare selective plates containing different concentrations of this compound.

-

Growth on the highly selective medium indicates an interaction between the bait and prey proteins. The auxin-dependency of this interaction can be assessed by comparing growth on plates with and without the test compound.

-

Visualizations

Caption: Canonical auxin signaling pathway activated by sodium phenoxyacetate.

Caption: Experimental workflow for the Arabidopsis root elongation assay.

Caption: Principle of the DR5::GUS auxin reporter system.

Conclusion

While direct experimental data on this compound is sparse, its chemical nature strongly suggests it functions as a synthetic auxin by releasing phenoxyacetic acid. This guide provides a comprehensive framework for understanding its likely mechanism of action within the canonical auxin signaling pathway. The detailed experimental protocols and comparative quantitative data for related compounds offer a solid foundation for researchers to investigate and characterize the specific biological activities of this compound and other novel auxin analogs. Further research, particularly quantitative binding assays and transcriptomic analyses, will be crucial to fully elucidate its specific interactions and effects on plant growth and development.

References

The Impact of Sodium Phenoxyacetate Monohydrate on Gene Expression: A Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive framework for investigating the potential effects of sodium phenoxyacetate monohydrate on gene expression. In the absence of direct published research on this specific compound, this document outlines a hypothetical study, drawing parallels from the known mechanisms of structurally and functionally related molecules, such as sodium salts of other carboxylic acids like butyrate and valproate, which are recognized histone deacetylase (HDAC) inhibitors, and sodium acetate, an activator of G-protein coupled receptors GPR41 and GPR43. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data presentation formats, and visualizations of potential signaling pathways to facilitate future research in this area.

Introduction

This compound is a sodium salt of phenoxyacetic acid. While its direct impact on gene expression has not been extensively studied, the activities of related sodium carboxylates suggest potential mechanisms of action that warrant investigation. Notably, compounds like sodium butyrate and sodium valproate are well-documented inhibitors of histone deacetylases (HDACs), enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] HDAC inhibitors are known to induce hyperacetylation of histones, leading to a more open chromatin structure and altered transcription of genes involved in various cellular processes, including cell cycle control, apoptosis, and inflammation.[3][4][5]

Furthermore, other short-chain fatty acid sodium salts, such as sodium acetate, have been shown to exert their effects through G-protein coupled receptors like GPR41 and GPR43, influencing signaling pathways that regulate metabolic processes and immune responses.[6][7] Given these precedents, it is plausible that this compound may also modulate gene expression through one or more of these pathways.

This guide presents a hypothetical experimental framework to explore these possibilities, providing researchers with the necessary protocols and conceptual models to initiate a thorough investigation.

Hypothetical Experimental Investigation

This section outlines a proposed study to determine the effects of this compound on gene expression in a human cell line.

Experimental Objective

To identify and quantify changes in global gene expression in a selected human cell line following treatment with this compound.

Materials and Methods

A human cell line, such as the human lung carcinoma cell line H460 or a human colon cancer cell line, will be used. Cells will be cultured in appropriate media and conditions. For the experiment, cells will be seeded and allowed to adhere overnight. Subsequently, the cells will be treated with varying concentrations of this compound (e.g., 0.1 mM, 1 mM, 10 mM) and a vehicle control for a specified duration (e.g., 24 hours). The concentrations and time points may be optimized based on preliminary cytotoxicity assays.

Total RNA will be extracted from the treated and control cells using a commercially available RNA extraction kit, following the manufacturer's protocol. The quantity and quality of the extracted RNA will be assessed using a spectrophotometer and an automated electrophoresis system to ensure high purity and integrity.

RNA-Seq will be performed to obtain a comprehensive profile of the transcriptome. The experimental protocol will involve the following key steps:

-

Library Preparation: mRNA will be enriched from the total RNA, followed by fragmentation. The fragmented mRNA will then be used as a template for first-strand cDNA synthesis, followed by second-strand synthesis. The resulting double-stranded cDNA will be end-repaired, A-tailed, and ligated with sequencing adapters.

-

Sequencing: The prepared libraries will be sequenced on a high-throughput sequencing platform, generating a large number of short reads.

-

Data Analysis: The raw sequencing reads will be subjected to quality control checks. The high-quality reads will then be aligned to the human reference genome. The number of reads mapping to each gene will be counted, and this information will be used for differential gene expression analysis between the treated and control groups.

Data Presentation

The quantitative data from the RNA-Seq analysis will be summarized in a structured table to facilitate comparison and interpretation.

Table 1: Differentially Expressed Genes in Human Cells Treated with this compound (Hypothetical Data)

| Gene Symbol | Gene Name | Log2 Fold Change | p-value | Adjusted p-value | Regulation |

| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 2.5 | 0.001 | 0.005 | Upregulated |

| BCL2L11 | BCL2 Like 11 (apoptosis facilitator) | 1.8 | 0.003 | 0.01 | Upregulated |

| TNF | Tumor Necrosis Factor | 1.5 | 0.008 | 0.03 | Upregulated |

| IL6 | Interleukin 6 | -1.2 | 0.012 | 0.04 | Downregulated |

| MYC | MYC Proto-Oncogene, bHLH Transcription Factor | -2.1 | 0.0005 | 0.002 | Downregulated |

| CCND1 | Cyclin D1 | -1.9 | 0.002 | 0.008 | Downregulated |

Potential Signaling Pathways and Visualizations

Based on the known mechanisms of related compounds, this compound could potentially influence gene expression through several signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate these hypothetical pathways.

Histone Deacetylase (HDAC) Inhibition Pathway